molecular formula C23H22BrCl2N3OS B2496617 2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide CAS No. 899918-10-6

2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide

Cat. No. B2496617
CAS RN: 899918-10-6
M. Wt: 539.31
InChI Key: YYYLJAOHDGQLGC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide" involves multi-step chemical processes, including the conversion of aromatic organic acids into corresponding esters, hydrazides, and then to variously substituted compounds through reactions with bromoacetamide in the presence of N,N-dimethyl formamide (DMF) and sodium hydride (NaH) (Rehman et al., 2013).

Molecular Structure Analysis

The molecular structure of related compounds shows a non-planar structure between the phenyl ring and the pyrimidine ring, with intramolecular and intermolecular hydrogen bonding playing a crucial role in stabilizing the folded conformation (Subasri et al., 2016).

Chemical Reactions and Properties

Compounds with similar structures have been synthesized and characterized, showing potential as antimicrobial and hemolytic agents. Their synthesis involves reactions with various N-alkyl/aryl substituted 2-bromoacetamide in the presence of DMF and sodium hydride (Rehman et al., 2016). These reactions highlight the compound's versatility and potential for further functional modifications.

Physical Properties Analysis

The physical properties, including vibrational spectroscopic signatures, have been studied using Raman and Fourier transform infrared spectroscopy. These studies reveal the compound's geometric equilibrium, inter and intra-molecular hydrogen bond, and harmonic vibrational wavenumbers, providing insights into its stability and structure (Jenepha Mary et al., 2022).

Chemical Properties Analysis

The chemical properties are closely related to its synthesis and molecular structure, emphasizing the compound's potential in pharmaceutical applications due to its strong stable hydrogen bonded interactions and weak intramolecular interactions, as evidenced by natural bond orbital analysis (Jenepha Mary et al., 2022).

Scientific Research Applications

Synthesis and Characterization

Researchers have developed novel series of compounds, including those structurally related to "2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide", synthesized and characterized through various spectroscopic techniques. These compounds are explored for their potential in addressing cancer, showcasing antiproliferative and cytostatic effects against different cancer cell lines, such as CNS cancer and non-small cell lung cancer, indicating their importance in medicinal chemistry and oncology research (Zyabrev et al., 2022).

Antimicrobial Activity

Further investigations have revealed that derivatives of similar compounds possess significant antimicrobial and antifungal activities. For instance, certain thiazolidinone and acetidinone derivatives demonstrated promising antimicrobial properties against various microorganisms, highlighting their potential as lead compounds for developing new antimicrobial agents (Mistry et al., 2009).

Antihypertensive and Antiviral Applications

Some derivatives have been evaluated for their antihypertensive properties, indicating their potential use in treating conditions such as hypertension by blocking specific receptors. This suggests a pathway for developing new therapeutic agents aimed at cardiovascular diseases (Clark et al., 1983). Additionally, certain compounds have been characterized for their antiviral activities, supported by vibrational spectroscopy and theoretical calculations, underscoring the diverse biological activities that these molecules can exhibit (Jenepha Mary et al., 2022).

Drug Discovery and Development

The synthesis of novel natural product-inspired scaffolds, including diazaspiro compounds, has opened new avenues in drug discovery. These scaffolds are designed for ease of conversion into a lead generation library, showcasing the compound's versatility and potential in the synthesis of a wide range of pharmacologically active molecules (Jenkins et al., 2009).

properties

IUPAC Name

2-[[2-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-3-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22BrCl2N3OS/c24-16-7-5-15(6-8-16)21-22(29-23(28-21)9-3-1-2-4-10-23)31-14-20(30)27-19-12-17(25)11-18(26)13-19/h5-8,11-13H,1-4,9-10,14H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYYLJAOHDGQLGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22BrCl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide

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